6,7-Dimethyl-2-[3-(morpholin-4-yl)propyl]-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
6,7-Dimethyl-2-[3-(morpholin-4-yl)propyl]-1-(4-propoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon This particular compound features a chromeno[2,3-c]pyrrole core, which is a fused ring system combining a chromene and a pyrrole ring
Preparation Methods
The synthesis of 6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1-(4-propoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, each requiring specific reagents and conditions
Chromeno[2,3-c]pyrrole Core Synthesis: This step involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include aldehydes, amines, and ketones.
Introduction of Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group.
Attachment of Propoxyphenyl Group: The propoxyphenyl group is typically attached through electrophilic aromatic substitution reactions, using propoxybenzene derivatives and appropriate catalysts.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
6,7-Dimethyl-2-[3-(morpholin-4-yl)propyl]-1-(4-propoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of double bonds or other reducible groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into smaller fragments, useful for structural elucidation and further synthetic applications.
Scientific Research Applications
6,7-Dimethyl-2-[3-(morpholin-4-yl)propyl]-1-(4-propoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific biological pathways.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1-(4-propoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into binding sites, either inhibiting or activating the target’s function. Detailed studies using techniques like X-ray crystallography and molecular docking can provide insights into these interactions.
Comparison with Similar Compounds
Similar compounds to 6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1-(4-propoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione include other chromeno[2,3-c]pyrrole derivatives and morpholine-containing compounds These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties
References
- A brief review of the biological potential of indole derivatives
- Synthesis, characterization and in vitro antibacterial evaluation of 1- (7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives
- The Royal Society of Chemistry
- A direct and sustainable synthesis of tertiary butyl esters enabled by flow microreactors
- 6,7-Dimethoxy-3-[3-(4-morpholinyl)propyl]-2-(propylsulfanyl)-4(3H)-quinazolinimine
Properties
Molecular Formula |
C29H34N2O5 |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
6,7-dimethyl-2-(3-morpholin-4-ylpropyl)-1-(4-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C29H34N2O5/c1-4-14-35-22-8-6-21(7-9-22)26-25-27(32)23-17-19(2)20(3)18-24(23)36-28(25)29(33)31(26)11-5-10-30-12-15-34-16-13-30/h6-9,17-18,26H,4-5,10-16H2,1-3H3 |
InChI Key |
OLWYVNNSBYTRDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=C(C3=O)C=C(C(=C5)C)C |
Origin of Product |
United States |
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